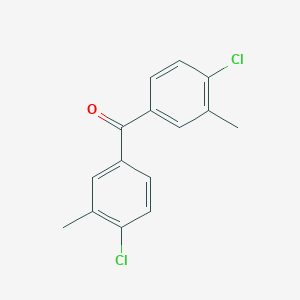

Bis(4-chloro-3-methylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(4-chloro-3-methylphenyl)methanone, also known as BCM, is a chemical compound that belongs to the class of aryl ketones. It has been widely used in scientific research for various purposes, including as a fluorescent dye and a reagent for the detection of amines and amino acids. BCM has also shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

Bis(4-chloro-3-methylphenyl)methanone works by binding to the amino groups of proteins and other biomolecules, resulting in a fluorescence emission that can be detected using a fluorescence spectrophotometer. The mechanism of action of Bis(4-chloro-3-methylphenyl)methanone is based on the principle of excited state intramolecular proton transfer (ESIPT), which involves the transfer of a proton from the carbonyl group to the phenolic group of the molecule.

Biochemical and Physiological Effects:

Bis(4-chloro-3-methylphenyl)methanone has been shown to have low toxicity and is generally considered safe for use in scientific research. However, its effects on biochemical and physiological processes are still being studied. Some studies have shown that Bis(4-chloro-3-methylphenyl)methanone can inhibit the growth of cancer cells by inducing apoptosis, while others have shown that it can stimulate the production of reactive oxygen species (ROS) in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Bis(4-chloro-3-methylphenyl)methanone in lab experiments is its high sensitivity and specificity for amines and amino acids. It is also relatively easy to synthesize and has a high purity yield. However, one of the limitations of using Bis(4-chloro-3-methylphenyl)methanone is its tendency to photobleach, which can affect the accuracy of fluorescence measurements over time.

Future Directions

There are several future directions for the use of Bis(4-chloro-3-methylphenyl)methanone in scientific research. One area of interest is the development of new drugs for the treatment of cancer and other diseases. Bis(4-chloro-3-methylphenyl)methanone has shown promising results in preclinical studies as a potential anticancer agent. Another area of interest is the development of new fluorescent dyes for the detection of other biomolecules, such as nucleic acids and lipids. Overall, the versatility and potential of Bis(4-chloro-3-methylphenyl)methanone make it an exciting area of research for the future.

Synthesis Methods

Bis(4-chloro-3-methylphenyl)methanone can be synthesized through several methods, including the Friedel-Crafts acylation of 4-chloro-3-methylacetophenone with benzoyl chloride in the presence of aluminum chloride. This method yields a high purity product with a yield of up to 80%. Other methods involve the use of different reagents and catalysts, such as boron tribromide and phosphorus pentoxide.

Scientific Research Applications

Bis(4-chloro-3-methylphenyl)methanone has been extensively used in scientific research for various applications. One of its main uses is as a fluorescent dye for the detection of amines and amino acids in biological samples. Bis(4-chloro-3-methylphenyl)methanone has been shown to have high sensitivity and specificity for these compounds, making it a valuable tool in the field of biochemistry.

properties

Product Name |

Bis(4-chloro-3-methylphenyl)methanone |

|---|---|

Molecular Formula |

C15H12Cl2O |

Molecular Weight |

279.2 g/mol |

IUPAC Name |

bis(4-chloro-3-methylphenyl)methanone |

InChI |

InChI=1S/C15H12Cl2O/c1-9-7-11(3-5-13(9)16)15(18)12-4-6-14(17)10(2)8-12/h3-8H,1-2H3 |

InChI Key |

PXKDPCGJFUNRFJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)C)Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)

![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)